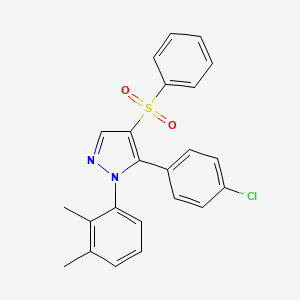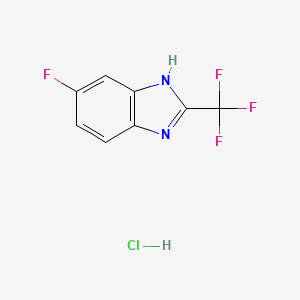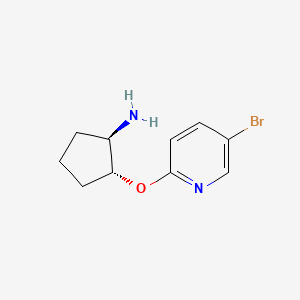
(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine, also known as BPOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPOC is a cyclopentane-based amine that is structurally similar to other compounds with known biological activity.
Wirkmechanismus
(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine exerts its biological activity through the inhibition of various enzymes and proteins. In cancer cells, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine inhibits the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. In Alzheimer's disease, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine inhibits the activity of beta-secretase, an enzyme that cleaves amyloid precursor protein to produce amyloid-beta. In Parkinson's disease, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine activates the Nrf2-ARE pathway, which is involved in the regulation of antioxidant response genes.
Biochemical and Physiological Effects:
(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine induces cell cycle arrest and apoptosis, leading to a reduction in cell proliferation. In Alzheimer's disease, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine reduces the accumulation of amyloid-beta plaques and improves cognitive function. In Parkinson's disease, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine protects dopaminergic neurons from oxidative stress-induced damage and improves motor function.
Vorteile Und Einschränkungen Für Laborexperimente
(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has several advantages for lab experiments, including its high solubility in organic solvents, its stability under physiological conditions, and its ability to inhibit various enzymes and proteins. However, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine also has some limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine research, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic properties. In cancer research, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine could be further studied for its potential as a combination therapy with other anti-cancer drugs. In Alzheimer's disease research, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine could be tested in animal models of the disease to determine its efficacy in vivo. In Parkinson's disease research, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine could be further studied for its potential as a disease-modifying therapy. Overall, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has significant potential for therapeutic applications in various diseases, and further research is needed to fully understand its biological activity and pharmacological properties.
Synthesemethoden
(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine can be synthesized through a multi-step process that involves the reaction of 5-bromopyridine-2-carboxylic acid with cyclopentanone. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified through a series of chromatography steps. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease research, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(5-bromopyridin-2-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-7-4-5-10(13-6-7)14-9-3-1-2-8(9)12/h4-6,8-9H,1-3,12H2/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKATFGFALYNML-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC2=NC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC2=NC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(5-bromopyridin-2-yl)oxy]cyclopentan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

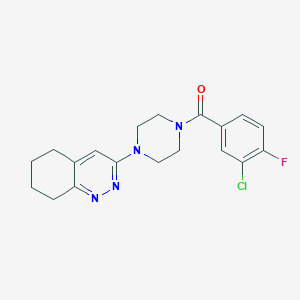
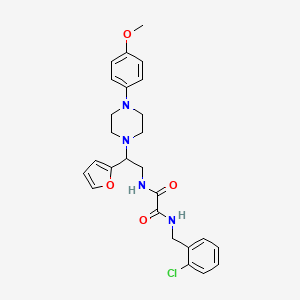
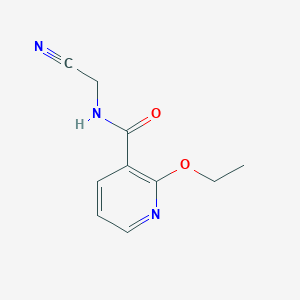
![8-(4-ethoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2470368.png)
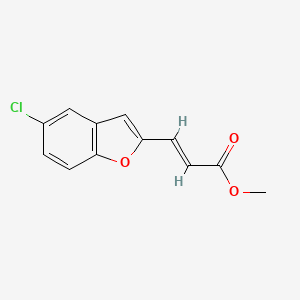
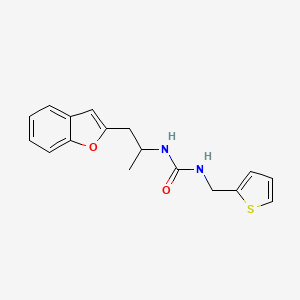
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2470374.png)
![N1-cycloheptyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2470376.png)

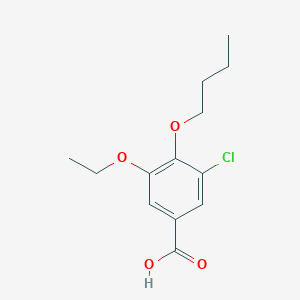
![N-isopropyl-N'-{4-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2470384.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2470385.png)
